Fmoc-L-(4-thiazolyl)-Alanine: A Comprehensive Technical Guide for Researchers
Fmoc-L-(4-thiazolyl)-Alanine: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Fmoc-L-(4-thiazolyl)-Alanine is a crucial building block in the synthesis of novel peptides. Its unique thiazole-containing side chain offers opportunities to introduce specific functionalities, enhance biological activity, and create peptides with improved pharmacological profiles. This in-depth technical guide provides a thorough overview of the chemical properties, experimental protocols, and key applications of this versatile amino acid derivative.
Core Chemical Properties
Fmoc-L-(4-thiazolyl)-Alanine is a white to off-white solid, primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for controlled, sequential addition to a growing peptide chain.
Quantitative Data Summary
The following tables summarize the key quantitative data for Fmoc-L-(4-thiazolyl)-Alanine.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₄S | [1][2][3][4] |
| Molecular Weight | 394.44 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid | [1][3][5] |
| Melting Point | 178 - 181 °C | [1] |
| Purity (HPLC) | ≥ 99% | [1][3] |
| Optical Rotation | -31.2° (c=0.01g/mL in DMF at 20°C, 589nm) | [3] |
| CAS Number | 205528-32-1 | [1][3][5] |
| Storage Conditions | |
| Solid | 4°C, sealed storage, away from moisture |
| In Solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |
Experimental Protocols
The primary application of Fmoc-L-(4-thiazolyl)-Alanine is in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the general experimental methodologies for its incorporation into a peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall workflow for incorporating Fmoc-L-(4-thiazolyl)-Alanine into a peptide sequence via SPPS is outlined below. This process involves the sequential removal of the Fmoc protecting group and coupling of the next amino acid.
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-L-(4-thiazolyl)-Alanine.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. Use Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide.[1][6]
-
Procedure: Place the desired amount of resin in a reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF). Swell the resin in DMF for at least 1 hour before the first deprotection step.[1]
2. Fmoc Deprotection:
-
Reagent: 20% piperidine in DMF (v/v).
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[1]
-
3. Coupling of Fmoc-L-(4-thiazolyl)-Alanine:
-
Reagents:
-
Fmoc-L-(4-thiazolyl)-Alanine (3-5 equivalents relative to resin loading).
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (3-5 equivalents).
-
Base (e.g., DIPEA, NMM) (6-10 equivalents).
-
Solvent: DMF.
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-L-(4-thiazolyl)-Alanine and the coupling reagent (e.g., HATU) in DMF.
-
Add the base (e.g., DIPEA) to the activation mixture and let it pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The unique thiazole (B1198619) side chain is generally stable under standard coupling conditions.[1][7]
-
To ensure complete coupling, a ninhydrin (B49086) test can be performed.[2]
-
After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
4. Cleavage and Side-Chain Deprotection:
-
Reagent Cocktail: The choice of cleavage cocktail depends on the other amino acids in the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
5. Purification and Analysis:
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12]
-
Columns: C18 columns are commonly used.
-
Solvents: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is typically employed.[9][10]
-
-
Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]
Logical Workflow for Application in Drug Discovery
Fmoc-L-(4-thiazolyl)-Alanine is a valuable tool in the synthesis of peptides for screening and development as potential therapeutics. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the use of Fmoc-L-(4-thiazolyl)-Alanine in peptide-based drug discovery.
Conclusion
Fmoc-L-(4-thiazolyl)-Alanine is a specialized amino acid derivative that provides a gateway to novel peptide structures with potentially enhanced biological properties. Its stability and compatibility with standard Fmoc-SPPS protocols make it a readily accessible tool for researchers in peptide chemistry and drug development.[1][7] By following the detailed methodologies outlined in this guide, scientists can effectively incorporate this unique building block into their synthetic strategies to explore new frontiers in peptide-based therapeutics and biological research.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
